methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate
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Overview
Description
Methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate, also known as CDM-3008, is a synthetic compound that belongs to the class of coumarin derivatives. It has been studied extensively for its potential scientific research applications due to its unique chemical properties.
Mechanism of Action
Methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also inhibits the activation of NF-kB, a transcription factor that plays a key role in the regulation of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide, a molecule that plays a key role in the inflammatory response. It also inhibits the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate in lab experiments is its high potency and selectivity. It has been shown to be effective at relatively low concentrations, which can reduce the risk of toxicity. However, one limitation is that it has not been extensively studied in vivo, and its potential side effects in humans are not well understood.
Future Directions
There are several potential future directions for research on methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate. One area of interest is its potential use in the treatment of autoimmune diseases such as multiple sclerosis and lupus. It has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to investigate its safety and efficacy in vivo, as well as its potential interactions with other drugs.
Synthesis Methods
The synthesis of methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate involves the reaction of 4-hydroxycoumarin with 2-methoxy-2-oxoethyl bromide and sodium hydride in dimethylformamide. The resulting intermediate is then reacted with acetic anhydride and pyridine to obtain the final product.
Scientific Research Applications
Methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
methyl 2-[5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxochromen-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O7/c1-9-5-12(23-8-15(19)22-4)16-10(2)11(7-14(18)21-3)17(20)24-13(16)6-9/h5-6H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATXRAYRONRYLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)OC)C)C(=C1)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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